molecular formula C14H18NO4P B5220632 Azane;bis(3-methylphenyl) hydrogen phosphate

Azane;bis(3-methylphenyl) hydrogen phosphate

Cat. No.: B5220632
M. Wt: 295.27 g/mol
InChI Key: VLGUXUHOSVCLNO-UHFFFAOYSA-N
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Description

Azane;bis(3-methylphenyl) hydrogen phosphate is an organic compound with the chemical formula C14H15O4P. It is a derivative of phosphoric acid where two hydrogen atoms are replaced by 3-methylphenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azane;bis(3-methylphenyl) hydrogen phosphate can be synthesized through the reaction of 3-methylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Azane;bis(3-methylphenyl) hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert it back to its phenol precursors.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: 3-methylphenol and related compounds.

    Substitution: Various substituted phenyl phosphates.

Scientific Research Applications

Azane;bis(3-methylphenyl) hydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a flame retardant in plastics and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism by which Azane;bis(3-methylphenyl) hydrogen phosphate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s phosphate group plays a crucial role in these interactions, often mimicking the natural substrates of the enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methylphenyl) hydrogen phosphate
  • Bis(2-methylphenyl) hydrogen phosphate
  • Triphenyl phosphate

Uniqueness

Azane;bis(3-methylphenyl) hydrogen phosphate is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where precise control over chemical properties is required.

Properties

IUPAC Name

azane;bis(3-methylphenyl) hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O4P.H3N/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14;/h3-10H,1-2H3,(H,15,16);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGUXUHOSVCLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(O)OC2=CC=CC(=C2)C.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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